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Introduction

Silicon tetraiodide (Sils) is a key precursor in the fabrication of silicon wafers, primarily utilized
in the deposition of high-purity silicon thin films and in etching processes.[1][2] Its application is
of significant interest in the microelectronics industry for the manufacturing of semiconductor
devices.[1][3] Sila serves as a volatile source of silicon for Chemical Vapor Deposition (CVD)
processes, offering advantages such as high film growth rates and lower deposition
temperatures compared to other silicon precursors.[2] This document provides detailed
application notes and protocols for the use of silicon tetraiodide in silicon wafer fabrication.

Physicochemical Properties of Silicon Tetraiodide

Silicon tetraiodide is a white, crystalline solid at room temperature and appears as a yellow
liquid when melted.[1] It is highly sensitive to moisture and air, necessitating handling under
inert conditions.[2] Key properties are summarized in the table below.
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Property Value

Chemical Formula Sila

Molecular Weight 535.7034 g/mol
Appearance White crystalline solid
Melting Point 120.5°C

Boiling Point 287.4 °C

Density 4.198 g/cm?3

Applications in Silicon Wafer Fabrication

The primary applications of silicon tetraiodide in this field are:

o Chemical Vapor Deposition (CVD) of Silicon: Sila is used as a precursor for the thermal or
UV-assisted CVD of high-purity silicon films.[2] The process involves the thermal
decomposition of Sila vapor onto a heated substrate, resulting in the deposition of a silicon
layer. This method is advantageous for achieving high film growth rates at relatively low
temperatures.[2]

« Silicon Wafer Etching: Sils is also employed in the chemical etching of silicon wafers during
the microfabrication of electronic components.[1] Etching is a critical step for removing layers
of the wafer in a controlled manner to create desired circuit patterns.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for a silicon deposition process using
silicon tetraiodide as a precursor.
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Parameter Value Reference
Deposition Rate > 5 pm/min [4]
Substrate Temperature ~1000 °C [4]
Source Silicon Temperature >1200 °C [4]
Resulting Film Thickness ~100 um (epitaxial layer) [4]

Experimental Protocols

Protocol 1: Chemical Vapor Deposition of Epitaxial
Silicon

This protocol describes a general procedure for the deposition of a high-purity epitaxial silicon

layer on a silicon wafer using Sils in a cold-wall CVD reactor. This method is adapted from a
patented process for silicon purification and deposition.[4]

Materials:

Silicon tetraiodide (Sils), high purity

Metallurgical-grade silicon (MG-Si) source material

Silicon wafer substrate (e.g., <100> orientation)

High-purity carrier gas (e.g., Argon or Nitrogen)
Equipment:

Cold-wall Chemical Vapor Deposition (CVD) reactor with a heater capable of reaching
>1200°C

Substrate holder with heating capability up to 1000°C

Mass flow controllers for precise gas delivery

Vacuum system
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e Temperature controllers and monitors
Procedure:
o Substrate Preparation:

o Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to
remove any organic and inorganic contaminants from the surface.

o Load the cleaned wafer into the CVD reactor and place it on the substrate holder.
e System Purge:

o Evacuate the reactor chamber to a base pressure of at least 10-° Torr to remove residual
air and moisture.

o Purge the chamber with a high-purity inert gas (e.g., Argon) for an extended period to
ensure an inert atmosphere.

e Precursor Heating and Vaporization:

o Heat the metallurgical-grade silicon source material in the presence of iodine (or introduce
Sila directly) to a temperature greater than 1200°C to generate Sila vapor.[4] The reaction
is the formation of silicon diiodide (Silz) vapor from Sila and the silicon source.[4]

e Deposition Process:
o Heat the silicon wafer substrate to a temperature of approximately 1000°C.[4]

o Introduce the Silz vapor into the reaction chamber. The unstable Silz vapor will
disproportionate upon contacting the heated substrate, depositing a pure silicon film and
regenerating Sila vapor.[4]

o Maintain the substrate temperature and precursor flow for a duration calculated to achieve
the desired film thickness. For a 100 um thick layer, a deposition time of approximately 20
minutes would be required at a rate of 5 pm/min.[4]

e Cooldown and Unloading:
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o After the deposition is complete, stop the precursor flow and cool down the substrate and
the reactor under an inert gas flow.

o Once the system has reached room temperature, vent the chamber and carefully unload
the silicon wafer with the newly deposited epitaxial layer.

Experimental Workflow

The following diagram illustrates the key steps in the Chemical Vapor Deposition of silicon
using silicon tetraiodide.
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Caption: Experimental workflow for silicon deposition using Sila.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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